![molecular formula C20H18O5S2 B14504863 [(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride CAS No. 64503-03-3](/img/structure/B14504863.png)
[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride is an organic compound that belongs to the class of acetic anhydrides It is characterized by the presence of a sulfanyl group attached to an acetic anhydride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride typically involves the reaction of [(2-Oxo-2-phenylethyl)sulfanyl]acetic acid with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the anhydride. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anhydride to its corresponding alcohol or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the anhydride moiety, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, or thiols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential as an inhibitor of protein synthesis in bacteria and yeast.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of [(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit protein synthesis by binding to the ribosomal subunits in bacteria and yeast. This binding interferes with the translation process, leading to the inhibition of protein production. The specific pathways and molecular targets involved in its action are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid: A precursor to the anhydride, with similar chemical properties.
[(1-Hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid: Another related compound with hydroxyl functionality.
Alpha,alpha-diphenylacetates: Compounds with similar structural features and biological activities.
Uniqueness
[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride is unique due to its specific anhydride functionality combined with the sulfanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
64503-03-3 |
|---|---|
Fórmula molecular |
C20H18O5S2 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
(2-phenacylsulfanylacetyl) 2-phenacylsulfanylacetate |
InChI |
InChI=1S/C20H18O5S2/c21-17(15-7-3-1-4-8-15)11-26-13-19(23)25-20(24)14-27-12-18(22)16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clave InChI |
BHYANNZIWSUQKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSCC(=O)OC(=O)CSCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


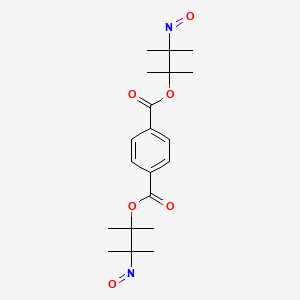
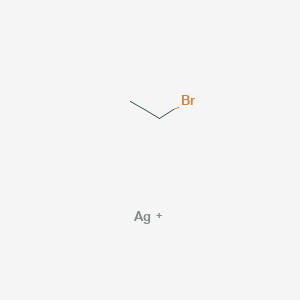
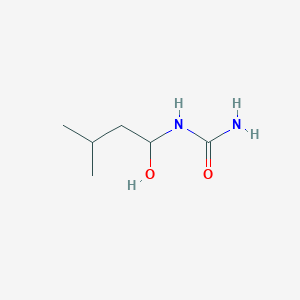

![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
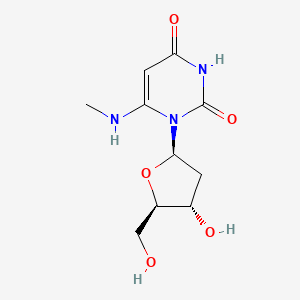

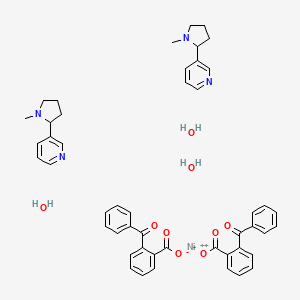
![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)


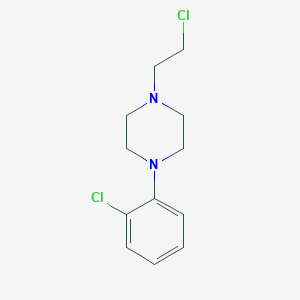
![Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone](/img/structure/B14504855.png)
![Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate](/img/structure/B14504861.png)
